Tert-butyl 3-acetyl-5-nitrobenzylcarbamate
Description
Tert-butyl 3-acetyl-5-nitrobenzylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, an acetyl group, and a nitrobenzyl group, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C14H18N2O5 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
tert-butyl N-[(3-acetyl-5-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C14H18N2O5/c1-9(17)11-5-10(6-12(7-11)16(19)20)8-15-13(18)21-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,18) |
InChI Key |
LWCHAIKRUNGWCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CNC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetyl-5-nitrobenzylcarbamate typically involves the reaction of 3-acetyl-5-nitrobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-amino-5-nitrobenzylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-acetyl-5-nitrobenzylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-acetyl-5-nitrobenzylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The compound can be selectively deprotected under mild acidic conditions, releasing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the acetyl and nitrobenzyl groups.
Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.
Acetyl carbamate: Contains an acetyl group but lacks the tert-butyl and nitrobenzyl groups.
Uniqueness: Tert-butyl 3-acetyl-5-nitrobenzylcarbamate is unique due to the combination of its functional groups, which provide specific reactivity and protection properties. The presence of the nitro group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
